N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a substituted benzamide structure, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reaction: The tetrazole ring is then introduced to the benzamide structure through a substitution reaction, often using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.
Reduction: Reduction reactions could potentially modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve binding to specific proteins or enzymes, thereby modulating their activity. The tetrazole ring and substituted benzamide structure might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)benzamide
- N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide
- N-(3-chloro-4-methylphenyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination might offer distinct advantages in terms of binding affinity, selectivity, and stability compared to other similar compounds.
Properties
Molecular Formula |
C14H9ClFN5O |
---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H9ClFN5O/c15-11-7-9(5-6-12(11)16)18-14(22)10-3-1-2-4-13(10)21-8-17-19-20-21/h1-8H,(H,18,22) |
InChI Key |
UEYHXPLUYKGWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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